Cis-to-Trans Isomerization Propensity During Upadacitinib Intermediate Processing
The (3R,4S)-cis diastereomer (Comparator: CAS 1428243-24-6) undergoes partial isomerization to the (3R,4R)-trans diastereomer under the basic conditions required for sulfoxonium salt preparation and subsequent LiBr bromination in the prior-art Upadacitinib route disclosed in WO 2017/066775. Comparative experiments 19 and 20 in US 2023/0139156 A1 document that this epimerization forces an additional purification step and directly reduces the isolated yield of the desired cis product [1]. The novel Weinreb amide process disclosed in the same patent was specifically designed to avoid this isomerization pathway entirely, confirming that the trans-(3R,4R) species is a persistent process-related impurity whenever the cis starting material is exposed to even mildly basic conditions [1].
| Evidence Dimension | Isomerization tendency (cis → trans) under basic bromination conditions |
|---|---|
| Target Compound Data | The (3R,4R)-trans diastereomer is the isomerization product formed from the (3R,4S)-cis starting material; quantitative yield loss and purity deficit reported in comparative experiments 19 and 20 [1]. |
| Comparator Or Baseline | (3R,4S)-cis-1-Cbz-4-ethylpyrrolidine-3-carboxylic acid (CAS 1428243-24-6) – partial conversion to trans isomer necessitates further purification and lowers isolated yield [1]. |
| Quantified Difference | Isomerization is described as 'partial' but sufficient to require additional purification; the exact percentage conversion is documented in comparative experiments 19 and 20 of the cited patent [1]. |
| Conditions | Sulfoxonium salt formation followed by LiBr bromination; basic reaction medium; patent US 2023/0139156 A1 comparative experiments 19 and 20 [1]. |
Why This Matters
Procurement of the (3R,4S)-cis diastereomer that contains even low levels of the (3R,4R)-trans impurity will compromise the stereochemical fidelity of the downstream Upadacitinib intermediate and ultimately the enantiomeric purity of the API; users requiring the authentic trans diastereomer as a reference standard or for impurity fate studies must verify stereochemical identity.
- [1] AbbVie Inc. (inventors: Rodriguez-Escrich C, et al.). PROCESS AND INTERMEDIATES FOR THE PREPARATION OF UPADACITINIB. United States Patent Application Publication US 2023/0139156 A1. Published May 4, 2023. Paragraphs [0013]–[0016] and comparative experiments 19–20. View Source
